molecular formula C18H16ClN5O3 B2714367 N-(5-chloro-2-methoxyphenyl)-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide CAS No. 1251545-87-5

N-(5-chloro-2-methoxyphenyl)-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide

Cat. No. B2714367
CAS RN: 1251545-87-5
M. Wt: 385.81
InChI Key: QCAWASWRRJTUCC-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C18H16ClN5O3 and its molecular weight is 385.81. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2-methoxyphenyl)-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2-methoxyphenyl)-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Research in this area typically involves the synthesis of novel derivatives through various chemical reactions, aiming to explore their structure-activity relationships. For example, the work by Hassan et al. (2014) on the synthesis and characterization of some new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives demonstrates the type of synthetic chemistry approaches used in creating compounds with potential biological activities. These synthesized compounds were characterized using techniques like IR, MS, 1H-NMR, and 13C-NMR, and screened for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).

Biological Evaluation

The synthesized compounds often undergo biological evaluation to determine their potential as therapeutic agents. For instance, Thomas et al. (2016) synthesized Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone, investigating their antidepressant and nootropic activities. This study highlights the process of assessing newly synthesized compounds for specific biological activities, in this case, CNS activity (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Antidiabetic Screening

Another research focus can be the in vitro screening for antidiabetic activity, as illustrated by Lalpara et al. (2021), who synthesized N-substituted dihydropyrimidine derivatives and evaluated them using the α-amylase inhibition assay. This approach is common in medicinal chemistry, where the therapeutic potential of new compounds is assessed against various diseases (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN5O3/c1-26-15-3-2-13(19)8-14(15)21-18(25)24-9-12(10-24)17-22-16(23-27-17)11-4-6-20-7-5-11/h2-8,12H,9-10H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCAWASWRRJTUCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)N2CC(C2)C3=NC(=NO3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.